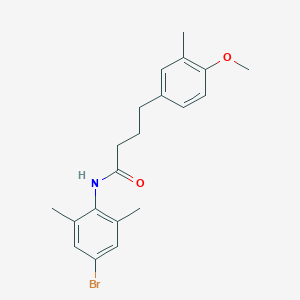![molecular formula C24H21N3O2 B306769 N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306769.png)
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide, also known as MNQH, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MNQH belongs to the family of hydrazide derivatives and has shown promising results in various studies related to cancer and neurological disorders.
作用機序
The mechanism of action of N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide in cancer and neurological disorders is complex and involves multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic proteins. This compound also inhibits the PI3K/Akt/mTOR pathway, which is critical for cancer cell survival and proliferation. In neurological disorders, this compound reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have multiple biochemical and physiological effects in cancer and neurological disorders. In cancer cells, this compound induces cell cycle arrest, inhibits cell migration and invasion, and reduces angiogenesis. In neurological disorders, this compound reduces oxidative stress, inflammation, and improves cognitive function.
実験室実験の利点と制限
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. This compound is also relatively easy to handle and store. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has shown promising results in preclinical studies, and future research should focus on its clinical applications. This compound could be developed as a potential therapeutic agent for cancer and neurological disorders. Future studies should also investigate the pharmacokinetics and pharmacodynamics of this compound and its potential side effects. This compound could also be modified to improve its solubility and bioavailability. Overall, this compound has the potential to become a valuable tool in the fight against cancer and neurological disorders.
合成法
The synthesis of N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide involves the reaction of 2-methoxy-1-naphthaldehyde with 2,6-dimethyl-3-quinolinecarboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, which results in the formation of this compound as a yellow crystalline solid. The purity of this compound can be improved through recrystallization and purification techniques.
科学的研究の応用
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has been extensively studied for its potential therapeutic applications in cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. This compound has also been shown to enhance the activity of neurotransmitters and improve cognitive function in animal models of neurological disorders.
特性
分子式 |
C24H21N3O2 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-2,6-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C24H21N3O2/c1-15-8-10-22-18(12-15)13-20(16(2)26-22)24(28)27-25-14-21-19-7-5-4-6-17(19)9-11-23(21)29-3/h4-14H,1-3H3,(H,27,28)/b25-14+ |
InChIキー |
LKSXKOYJTRPRQC-AFUMVMLFSA-N |
異性体SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)OC |
SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC |
正規SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-bromo-2-(1-methylethyl)phenyl]-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306688.png)

![Methyl4-({5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306695.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306696.png)
![ethyl 2-[2-(allyloxy)benzylidene]-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306697.png)
![ethyl (2E)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2-[4-(prop-2-yn-1-yloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306698.png)
![5-(3-Allyl-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306700.png)
![Methyl 4-({5-[4-(2-anilino-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306701.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(3-phenyl-2-propenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306702.png)
![N-{3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306704.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306706.png)
![2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide](/img/structure/B306708.png)